Cas no 1260666-04-3 (5-amino-6-bromo-pyridine-3-carbonitrile)

5-amino-6-bromo-pyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-AMINO-6-BROMONICOTINONITRILE
- AB73547
- 5-AMINO-6-BROMOPYRIDINE-3-CARBONITRILE
- 5-amino-6-bromo-pyridine-3-carbonitrile
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- MDL: MFCD18250729
- Inchi: 1S/C6H4BrN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2
- InChI Key: JXIXNBFPQYLNOQ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(C#N)=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- XLogP3: 0.9
- Topological Polar Surface Area: 62.7
5-amino-6-bromo-pyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D633818-1G |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 1g |
$1045 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-100MG |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 100MG |
¥ 1,603.00 | 2023-03-31 | |
Alichem | A029016530-250mg |
5-Amino-6-bromonicotinonitrile |
1260666-04-3 | 95% | 250mg |
$960.40 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-1g |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 1g |
¥6402.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-5g |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 5g |
¥19206.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-250.0mg |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 250.0mg |
¥2561.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-250mg |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 250mg |
¥2561.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-5.0g |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 5.0g |
¥19206.0000 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1541972-1g |
5-Amino-6-bromonicotinonitrile |
1260666-04-3 | 98% | 1g |
¥16005.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98145-500.0mg |
5-amino-6-bromo-pyridine-3-carbonitrile |
1260666-04-3 | 97% | 500.0mg |
¥4270.0000 | 2024-07-28 |
5-amino-6-bromo-pyridine-3-carbonitrile Related Literature
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
Additional information on 5-amino-6-bromo-pyridine-3-carbonitrile
Introduction to 5-amino-6-bromo-pyridine-3-carbonitrile (CAS No. 1260666-04-3)
5-amino-6-bromo-pyridine-3-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1260666-04-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug design. The structural features of 5-amino-6-bromo-pyridine-3-carbonitrile, including the presence of an amino group, a bromine substituent, and a cyano group, make it a versatile intermediate for synthesizing various pharmacologically relevant molecules.
The importance of 5-amino-6-bromo-pyridine-3-carbonitrile lies in its potential as a building block for the development of novel therapeutic agents. Pyridine derivatives have been extensively studied for their roles in modulating biological pathways, particularly in the context of oncology, inflammation, and infectious diseases. The bromine atom in this compound serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the cyano group can be transformed into other functional moieties, including carboxylic acids or amides, expanding the synthetic possibilities.
Recent advancements in drug discovery have highlighted the significance of 5-amino-6-bromo-pyridine-3-carbonitrile in the design of targeted therapies. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer progression. The amino group provides a site for hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Moreover, the bromine substituent allows for easy modification through palladium-catalyzed reactions, enabling the construction of intricate scaffolds that mimic natural product structures.
One notable application of 5-amino-6-bromo-pyridine-3-carbonitrile is in the synthesis of small-molecule probes for biochemical assays. These probes are essential tools for elucidating the mechanisms of drug action and identifying novel therapeutic targets. The compound’s ability to undergo selective modifications makes it an attractive candidate for generating libraries of derivatives with tailored properties. Such libraries are instrumental in high-throughput screening (HTS) campaigns, where large numbers of compounds are rapidly tested for biological activity.
The chemical properties of 5-amino-6-bromo-pyridine-3-carbonitrile also make it suitable for developing materials with specialized functions. For example, pyridine-based polymers have been explored for their potential in drug delivery systems and electronic applications. The presence of electron-withdrawing groups like the cyano moiety influences the electronic characteristics of these materials, making them suitable for optoelectronic devices. Furthermore, the amino and bromine groups provide opportunities for covalent attachment to other functional units, enabling the creation of hybrid materials with combined properties.
In academic research, 5-amino-6-bromo-pyridine-3-carbonitrile has been employed as a precursor in the synthesis of complex natural products. These natural products often exhibit potent biological activities and have inspired the development of synthetic strategies that can be applied to other drug candidates. The compound’s versatility allows chemists to explore diverse synthetic pathways, including multicomponent reactions and cascade processes, which streamline the construction of intricate molecular frameworks.
The pharmaceutical industry has also shown interest in 5-amino-6-bromo-pyridine-3-carbonitrile due to its potential as an intermediate in producing antiviral and antibacterial agents. The pyridine core is a common motif in many drugs used to combat infections caused by RNA viruses and bacteria. By modifying the substituents on this core structure, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of their compounds. This approach has led to several promising candidates entering clinical trials over recent years.
From a computational chemistry perspective, 5-amino-6-bromo-pyridine-3-carbonitrile has been studied to understand its interaction with biological targets at a molecular level. Techniques such as molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound binds to proteins and enzymes. These insights are crucial for designing drugs with improved efficacy and reduced side effects. Additionally, computational methods help predict how modifications to the structure will affect binding affinity and metabolic stability.
The environmental impact of using 5-amino-6-bromo-pyridine-3-carbonitrile as a building block is another area of consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes that employ recyclable ligands or renewable solvents are being explored as alternatives to traditional methods. Such innovations align with broader sustainability goals within the chemical industry.
In conclusion,5-amino-6-bromo-pyridine-3-carbonitrile (CAS No. 1260666-04-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate for developing new drugs and materials. As research continues to uncover new applications for this compound,5-amino-6-bromo-pyridine-3-carbonitrile is likely to remain at the forefront of chemical innovation.
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